![molecular formula C10H18N4O2 B2924357 tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1394162-48-1](/img/structure/B2924357.png)
tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate
Overview
Description
“tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate” is a chemical compound. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related carbamate derivatives often involves reactions with amines and carbonyl compounds to form intermediates crucial for further chemical modifications. For instance, the preparation of tert-butyl carbamate derivatives from aminosilanes showcases the flexibility of these compounds in undergoing metalation reactions between silicon and nitrogen, which could be pivotal for synthesizing tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate-like structures (Sieburth, Somers, & O'hare, 1996).
Reactivity and Applications
The reactivity of tert-butyl carbamate derivatives with various electrophiles has been explored, demonstrating the chemoselective transformation of amino protecting groups. This reactivity is fundamental for constructing complex molecules, highlighting the compound's potential as a versatile intermediate in organic synthesis (Sakaitani & Ohfune, 1990).
Material Science and Photoluminescence
In material science, carbazole derivatives, closely related to tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, have been investigated for their photoluminescence and amplified spontaneous emission properties. Such studies are integral to developing new organic materials for electronic and photonic applications (Pervenecka et al., 2018).
Advanced Organic Synthesis
Furthermore, tert-butyl carbamate derivatives serve as precursors in the synthesis of biologically active compounds, illustrating the compound's role in facilitating complex synthetic pathways. This aspect is exemplified by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in pharmaceutical development (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNYWSBHIXKFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate |
Synthesis routes and methods
Procedure details
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